5-Methoxynaphthalen-2-amine
Description
5-Methoxynaphthalen-2-amine is a naphthalene derivative featuring a methoxy (-OCH₃) group at position 5 and an amine (-NH₂) group at position 2. Structurally, it consists of a fused bicyclic aromatic system with substitutions influencing its electronic and steric properties. While direct data on its physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence, its structural analogs suggest moderate polarity due to the methoxy and amine groups, which may enhance solubility in polar solvents compared to unsubstituted naphthalene derivatives .
The compound’s synthesis likely involves regioselective functionalization strategies similar to those observed in related methoxynaphthalene amines, such as nucleophilic substitution or palladium-catalyzed coupling reactions . Its structural framework is relevant in medicinal chemistry, as evidenced by analogs like naproxen derivatives (e.g., 6-methoxynaphthalen-2-yl compounds) and heterocyclic hybrids (e.g., thiazole- or oxazole-containing naphthalenes) .
Properties
CAS No. |
13772-94-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3 |
InChI Key |
UNGLBCFJUFFUSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
Synonyms |
2-Naphthalenamine,5-methoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Positional Isomer Comparison
*Inferred from structural analogs in .
Heterocyclic Derivatives: Oxazole vs. Thiazole Hybrids
Incorporating heterocycles modifies electronic properties and binding affinity:
- N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33) : Features an oxazole ring fused to naphthalene. The oxazole’s electron-withdrawing nature may enhance metabolic stability compared to pure amine derivatives. Synthesized via LHMDS-mediated reactions in THF .
- 5-(4-Methoxynaphthalen-1-yl)thiazol-2-amine : Contains a thiazole ring, which introduces sulfur-based resonance effects. This compound (C₁₄H₁₂N₂OS, 256.32 g/mol) demonstrates the role of sulfur in modulating pharmacokinetics .
Table 2: Heterocyclic Hybrid Comparison
Substituent Variations: Methoxy vs. Methyl vs. Chloro
Substituent identity influences electronic and steric properties:
- 5-Methyl-2-(naphthalen-1-yl)aniline : A methyl group at position 5 (C₁₇H₁₅N, 233.31 g/mol) introduces steric bulk, possibly reducing reactivity compared to methoxy analogs .
- (5-Chlorothiophen-2-ylmethyl)-methyl-amine : Chlorine’s electronegativity enhances polarity, impacting solubility and binding interactions .
Table 3: Substituent Effects
*Estimated based on molecular formula.
Pharmacological Derivatives: Hydrochloride Salts and Amides
- (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride: The hydrochloride salt improves water solubility, a critical factor for drug formulation.
- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide : This naproxen-derived amide (synthesized via DCC coupling) highlights how methoxynaphthalene amines serve as intermediates in prodrug development .
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